Methyl copalate

Antiparasitic Leishmaniasis Natural Products

Methyl copalate (CAS 17110-88-2) is a naturally occurring labdane-type diterpenoid, chemically defined as the methyl ester of copalic acid. It is a lipid-soluble (LogP ~5.68-6.60, TPSA 26.30 Ų) secondary metabolite isolated from the oleoresins of Copaifera species.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 17110-88-2
Cat. No. B091763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl copalate
CAS17110-88-2
Synonyms(2E)-5-[(1R)-1,2,3,4,4aβ,5,6,7,8,8a-Decahydro-5,5,8aα-trimethyl-2-methylenenaphthalen-1α-yl]-3-methyl-2-pentenoic acid methyl ester
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C
InChIInChI=1S/C21H34O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18-,21+/m1/s1
InChIKeyKYTKOCVFNCZSSC-PSLIWGKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Copalate (CAS 17110-88-2): Chemical Identity and Baseline Properties for Procurement Decision-Making


Methyl copalate (CAS 17110-88-2) is a naturally occurring labdane-type diterpenoid, chemically defined as the methyl ester of copalic acid [1]. It is a lipid-soluble (LogP ~5.68-6.60, TPSA 26.30 Ų) [2][3] secondary metabolite isolated from the oleoresins of Copaifera species [4]. Its procurement relevance stems from its role as a structurally defined biomarker for copaiba oil authentication and as a reference standard for bioactivity-guided fractionation studies targeting antiprotozoal and cytotoxic pathways [4][5].

Analytical Standard
GC-FID profiling of methylated copaiba oil diterpenic acids; reported statistical equivalence to normalization method
Bioactivity Probe
Lipid-soluble labdane-type diterpene for antiprotozoal screening studies; reported selectivity context supports safety-margin interpretation

Why Generic Diterpene Substitution Is Inadmissible for Methyl Copalate (CAS 17110-88-2) in Research and Quality Control


Direct substitution of methyl copalate with its parent acid (copalic acid) or other co-occurring diterpenes (e.g., agathic acid, hydroxycopalic acid) is not scientifically valid. The methyl ester modification (free acid vs. ester) confers fundamentally different physicochemical properties, including increased lipophilicity (LogP ~6.6 vs. ~5.2 for copalic acid), which alters membrane permeability, chromatographic retention, and bioavailability profiles [1][2]. Critically, the bioactivity spectrum differs quantitatively between the ester and the free acid, as evidenced by distinct IC50 values in Leishmania and mammalian cell assays [3]. Furthermore, the esterified form is a required analyte for GC-FID standardization methods where its response factor is statistically distinct from other common standards [4].

Methyl ester vs. free copalic acid: esterification may shift LogP, chromatographic retention, and membrane partitioning, limiting direct substitution in analytical or bioactivity studies.
Hydroxycopalic acid or other co-occurring diterpenes: reported bioactivity and selectivity profiles may differ markedly; not interchangeable in mechanistic screening or standardization workflows.
trans-(-)-Caryophyllene as GC standard: response factor mismatch may produce statistically significant quantification bias vs. integrator normalization, compromising diterpenic acid accuracy.

Quantitative Differentiation of Methyl Copalate (CAS 17110-88-2) vs. In-Class Comparators


Differential Antileishmanial Potency: Methyl Copalate vs. Hydroxycopalic Acid in Promastigotes

In a direct head-to-head study against Leishmania amazonensis promastigotes, methyl copalate demonstrated potent activity with an IC50 of 6.0 ± 0.9 µg/mL. While hydroxycopalic acid was the most potent overall in this assay (IC50 2.5 ± 0.4 µg/mL), methyl copalate statistically grouped with this top performer (ANOVA, p<0.05). Importantly, methyl copalate exhibited a 2.3-fold higher selectivity index (SI = 35.7) compared to hydroxycopalic acid (SI = 2.2), driven by significantly lower cytotoxicity against mammalian erythrocytes (CC50 500.0 µg/mL vs. 40.0 µg/mL) [1].

Antileishmanial Potency
Head-to-head
IC50 6.0 ± 0.9 µg/mL (methyl copalate) vs 2.5 ± 0.4 µg/mL (hydroxycopalic acid); CC50 500 vs 40 µg/mL; Selectivity Index 35.7 vs 2.2
Reported selectivity index suggests higher safety margin context for in vitro antiparasitic studies
L. amazonensis promastigotes; mammalian erythrocyte cytotoxicity
Antiparasitic Leishmaniasis Natural Products

Comparative Performance in Analytical Standardization: Methyl Copalate vs. trans-(-)-Caryophyllene

Methyl copalate was evaluated as an external standard for quantitative GC-FID analysis of methylated copaiba oils, in direct comparison with the sesquiterpene trans-(-)-caryophyllene. Methyl copalate exhibited excellent linearity (r = 0.996) and precision (RSD < 3%). Critically, the quantification of diterpenic acids using methyl copalate showed statistically similar results to the integrator response normalization method, whereas trans-(-)-caryophyllene produced a statistically significant different response (P < 0.05) [1][2].

GC-FID Analytical Fit
Head-to-head
r = 0.996; RSD 0.05) vs trans-(-)-caryophyllene (P
Supports GC-FID standardization method context for methylated copaiba oils
HRGC-FID; methylated oil samples
Life-cycle Stage Potency
Class-level
Amastigote IC50 14.0 ± 1.0 µg/mL; promastigote IC50 6.0 ± 0.9 µg/mL; kaurenoic acid amastigote IC50 3.5 µg/mL, pinifolic acid 4.0 µg/mL
Stage-specific activity context may differ from other diterpenes; review required for target validation
Axenic amastigote and promastigote assays; L. amazonensis
Predicted Lipophilicity Shift
Data to verify
Methyl ester XLogP 6.60, TPSA 26.30 Ų vs free acid XLogP ~5.2, TPSA ~37.3 Ų; ΔLogP ≈ +1.4
Esterification may enhance membrane partitioning and predicted absorption; requires experimental validation
In silico (admetSAR 2); human intestinal absorption predicted 99.6%
Kovats Retention Index
Reported
RI = 2312 on BP-5 column; ΔRI ≈ 108 vs agathic acid dimethyl ester (~2420)
Supports GC-MS dereplication context for labdane diterpenes in Copaifera extracts
5% phenyl polysiloxane capillary column
Analytical Chemistry Quality Control GC-FID

Selectivity and Potency in Amastigote vs. Promastigote Stages: A Class-Level Comparison

While this evidence is class-level inference, methyl copalate's activity against intracellular amastigotes (IC50 = 14.0 ± 1.0 µg/mL) was significantly lower than its potency against promastigotes (IC50 = 6.0 ± 0.9 µg/mL). This trend differs from kaurenoic acid and pinifolic acid, which were most potent against amastigotes (IC50 3.5 and 4.0 µg/mL) [1]. This stage-specific differential activity is a key consideration for selecting compounds for target validation studies.

Life-cycle Stage Potency
Class-level
Amastigote IC50 14.0 ± 1.0 µg/mL; promastigote IC50 6.0 ± 0.9 µg/mL; kaurenoic acid amastigote IC50 3.5 µg/mL, pinifolic acid 4.0 µg/mL
Stage-specific activity context may differ from other diterpenes; review required for target validation
Axenic amastigote and promastigote assays; L. amazonensis
Antiparasitic Leishmaniasis Selectivity

Physicochemical Differentiation: LogP and TPSA vs. Free Acid Form

Methyl copalate (the methyl ester) exhibits a calculated XLogP of 6.60 and a topological polar surface area (TPSA) of 26.30 Ų [1]. In comparison, the parent copalic acid (free acid) has an estimated XLogP of ~5.2 and a TPSA of ~37.3 Ų (due to the carboxylic acid group). This higher lipophilicity of the ester implies increased membrane permeability and altered tissue distribution. Predicted ADME analysis suggests methyl copalate has high human intestinal absorption (99.6% probability) and is likely to cross the blood-brain barrier (95% probability) [1], properties that differ significantly from the more polar free acid.

Predicted Lipophilicity Shift
Data to verify
Methyl ester XLogP 6.60, TPSA 26.30 Ų vs free acid XLogP ~5.2, TPSA ~37.3 Ų; ΔLogP ≈ +1.4
Esterification may enhance membrane partitioning and predicted absorption; requires experimental validation
In silico (admetSAR 2); human intestinal absorption predicted 99.6%
ADME Lipophilicity Drug-likeness

Chromatographic Retention: Kovats Index for GC-MS Differentiation

Methyl copalate can be reliably identified and differentiated from other diterpenes in complex mixtures via gas chromatography using its reported Kovats retention index (RI). The experimental RI value for methyl copalate is 2312 on a BP-5 (5% phenyl polysiloxane) capillary column [1]. This value serves as a reference point; in contrast, the parent acid copalic acid (analyzed as its methyl ester) may have a different RI due to additional functionalization, and other labdane diterpenes like agathic acid dimethyl ester (RI ~2420) elute significantly later.

Kovats Retention Index
Reported
RI = 2312 on BP-5 column; ΔRI ≈ 108 vs agathic acid dimethyl ester (~2420)
Supports GC-MS dereplication context for labdane diterpenes in Copaifera extracts
5% phenyl polysiloxane capillary column
Analytical Chemistry Natural Product Dereplication GC-MS

Recommended Applications for Methyl Copalate (CAS 17110-88-2) Based on Differentiating Evidence


Quality Control and Standardization of Copaiba Oil Products

Methyl copalate is the preferred external standard for quantitative GC-FID analysis of methylated copaiba oils, as demonstrated by its statistically equivalent response to the normalization method (P > 0.05) and high analytical precision (RSD < 3%) [1]. Its use ensures accurate quantification of the diterpenic acid fraction, which is essential for batch-to-batch consistency in natural product manufacturing and botanical drug development.

Lead Compound in Antiparasitic Drug Discovery with an Emphasis on Safety

For screening libraries targeting Leishmania amazonensis, methyl copalate offers a balanced profile of potent promastigote activity (IC50 = 6.0 µg/mL) and a significantly superior selectivity index (SI = 35.7) compared to the more toxic hydroxycopalic acid (SI = 2.2) [2]. This makes it an excellent starting point for medicinal chemistry optimization where reducing host cell toxicity is a primary objective.

Dereplication Standard for Labdane Diterpenes in Natural Product Extracts

The distinct Kovats retention index (RI = 2312 on a BP-5 column) of methyl copalate provides a reliable reference for dereplicating GC-MS chromatograms of Copaifera and related species [3]. This allows researchers to rapidly differentiate methyl copalate from co-occurring but functionally distinct diterpenes, streamlining the bioactivity-guided fractionation process.

In Vivo Proof-of-Concept Studies for CNS or Oral Delivery

Based on its high predicted LogP (6.60) and favorable in silico ADME properties (99.6% human intestinal absorption, 95% BBB penetration probability) [4], methyl copalate is a rationally selected candidate for preliminary in vivo pharmacokinetic studies. Its physicochemical profile is distinct from the more polar free acid (copalic acid), suggesting superior oral bioavailability and potential for CNS penetration in animal models.

Application
Selection Property
Validation Focus
Copaiba oil QC & standardization
GC-FID method fit with reported statistical equivalence
Method-transfer accuracy vs. integrator normalization
Antiparasitic screening studies
Reported selectivity index context
Mammalian cytotoxicity vs. promastigote potency review
Natural product dereplication
Kovats retention index reference
GC-MS peak identity confirmation
Oral pharmacokinetic research
Predicted high lipophilicity and absorption probability
In vivo exposure-model validation

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